Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt
Description
Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt is an azo dye characterized by a benzenesulfonic acid backbone, a monosodium counterion, and a 4-amino-3-methylphenylazo substituent. This compound belongs to the class of sulfonated azo dyes, which are widely used in textiles, biological staining, and industrial applications due to their vibrant colors and binding affinity to substrates. Its synthesis involves diazotization and coupling reactions, with protective group chemistry (e.g., sulfonation) to stabilize reactive intermediates .
Properties
CAS No. |
68516-59-6 |
|---|---|
Molecular Formula |
C13H12N3NaO3S |
Molecular Weight |
313.31 g/mol |
IUPAC Name |
sodium;3-[(4-amino-3-methylphenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C13H13N3O3S.Na/c1-9-7-11(5-6-13(9)14)16-15-10-3-2-4-12(8-10)20(17,18)19;/h2-8H,14H2,1H3,(H,17,18,19);/q;+1/p-1 |
InChI Key |
VLVWDCRLRGHEHJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Preparation Methods
Diazotization of 4-Amino-3-methylphenyl
The initial step involves diazotization of 4-amino-3-methylphenyl, which is typically achieved as follows:
Coupling with Benzenesulfonic Acid Derivatives
The diazonium salt reacts with benzenesulfonic acid or its derivatives to form the azo linkage:
Sulfonation of Aromatic Precursors
For synthesizing the specific compound, sulfonation of the aromatic ring can be performed using oleum or concentrated sulfuric acid:
Specific Synthesis Pathway for the Target Compound
Based on the literature and patents, the synthesis involves:
- Step 1 : Diazotization of 4-amino-3-methylphenyl.
- Step 2 : Coupling with benzenesulfonic acid or its sodium salt to form the azo linkage.
- Step 3 : Optional sulfonation of the aromatic ring to enhance solubility and reactivity, often using oleum or concentrated sulfuric acid.
- Dissolve 4-amino-3-methylphenyl in dilute HCl and cool to 0–5°C.
- Add sodium nitrite solution slowly to generate the diazonium salt.
- Prepare a solution of benzenesulfonic acid sodium salt in water, maintained at low temperature.
- Add the diazonium solution gradually to the sulfonic acid solution, maintaining the temperature below 5°C.
- Stir the mixture for several hours to ensure complete coupling.
- Isolate the azo compound via filtration, washing, and drying.
Notes on Process Optimization and Yield
- Temperature Control : Maintaining low temperatures (0–5°C) during diazotization and coupling is critical to prevent decomposition.
- pH Control : Slightly acidic to neutral pH favors azo coupling.
- Reaction Time : Typically ranges from 1 to 4 hours, depending on the scale and reactant concentrations.
- Purification : Crude products are purified via recrystallization or chromatography to achieve high purity (>97%).
Data Table Summarizing Preparation Parameters
| Step | Reagents | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|
| Diazotization | NaNO₂, HCl | 0–5°C | 1–2 hours | >90% | Stable diazonium salt formation |
| Coupling | Benzenesulfonic acid sodium salt | 0–5°C | 2–4 hours | 75–85% | Controlled pH (~4–5) |
| Sulfonation | Oleum | 60–70°C | 2–4 hours | Variable | Ensures regioselectivity |
Chemical Reactions Analysis
Reduction of the Azo Group
The azo bond (-N=N-) undergoes reductive cleavage in the presence of:
-
Sodium dithionite (Na₂S₂O₄) in alkaline media, yielding two aromatic amines:
. -
Catalytic hydrogenation (H₂/Pd), producing similar amine products.
Reduction Pathways
| Reducing Agent | Conditions | Products |
|---|---|---|
| Na₂S₂O₄ | Alkaline, 60–80°C | Sulfonated amine + diamine |
| H₂/Pd | RT, ethanol | Amines (no sulfonic acid modification) |
Electrophilic Substitution Reactions
The aromatic rings participate in electrophilic substitution due to electron-rich regions:
-
Sulfonation : Further sulfonation occurs at the meta position of the benzene ring under fuming H₂SO₄.
-
Nitration : Limited by the electron-withdrawing sulfonic acid group, requiring HNO₃/H₂SO₄ at elevated temperatures .
Reactivity Comparison
| Reaction | Site | Conditions |
|---|---|---|
| Sulfonation | Benzenesulfonic ring | Fuming H₂SO₄, 100°C |
| Nitration | Aminomethylphenyl ring | HNO₃/H₂SO₄, 50°C |
Acid-Base Reactions
The sulfonic acid group (-SO₃H) exhibits strong acidity (pKa ≈ -6), forming salts with bases:
-
Stability: The monosodium salt remains stable in aqueous solutions at pH 4–10.
Desulfonation Reactions
Under harsh acidic conditions (concentrated H₂SO₄, 150°C), the sulfonic acid group is removed:
.
Photochemical Degradation
Exposure to UV light induces azo bond cleavage, forming radicals and nitroso intermediates . This reaction is critical in environmental degradation studies.
Degradation Products
| Light Source | Products |
|---|---|
| UV (254 nm) | Benzenesulfonate radicals + NO- |
| Visible light | Stable intermediates (nitroso) |
Complexation with Metal Ions
The sulfonic acid and azo groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming colored complexes used in analytical chemistry .
Example Complex
| Metal Ion | Complex Structure | Application |
|---|---|---|
| Cu²⁺ | Tetrahedral coordination | Colorimetric detection |
Scientific Research Applications
Applications Overview
-
Dyeing and Pigmentation
- Textile Industry : Primarily used as a dye for textiles due to its strong coloring properties. The compound's azo structure allows for vibrant colors that are stable under various conditions.
- Paper and Leather : Employed in the dyeing processes for paper and leather products, providing a wide range of color options.
-
Pharmaceuticals
- Drug Development : Utilized in the synthesis of pharmaceutical compounds; its chemical structure can be modified to create derivatives with specific therapeutic properties.
- Bioactive Compounds : Investigated for potential use in drug formulations due to its ability to interact with biological systems.
-
Analytical Chemistry
- Colorimetric Analysis : Used as a reagent in colorimetric assays where the intensity of color change correlates with concentration, facilitating quantitative analysis.
- Chemical Sensors : Integrated into sensor technologies for detecting various analytes based on its color change properties.
-
Biological Studies
- Interaction Studies : Research focused on the interaction of this compound with biomolecules helps understand its biological activity and potential toxicity.
- Environmental Monitoring : Its stability and solubility make it suitable for monitoring environmental pollutants, particularly in water bodies.
Case Studies
-
Textile Dyeing Efficiency
- A study demonstrated the effectiveness of benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt in achieving high color yield and fastness properties on cotton fabrics compared to traditional dyes.
-
Pharmaceutical Applications
- Research indicated that derivatives of this compound exhibit anti-inflammatory properties, making them potential candidates for new anti-inflammatory drugs.
-
Environmental Impact Assessment
- A study assessed the environmental persistence of this compound in aquatic systems, highlighting its potential as an environmental pollutant and the need for monitoring its levels in water bodies.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its use in different chemical and biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound is differentiated from analogous azo dyes by the 3-methyl group on the aniline ring. Below is a comparative analysis with key analogs:
Physicochemical Properties
- Solubility: The target compound exhibits lower water solubility compared to Metanil Yellow (C₁₈H₁₄N₃NaO₃S) due to the hydrophobic 3-methyl group. However, it is more soluble than non-sulfonated azo dyes .
- Thermal Stability : The methyl group enhances thermal stability, reducing decomposition rates compared to Methyl Orange (melting point >300°C for similar azo sulfonates ).
- Acidity : Predicted pKa ~3.5–4.0 (based on sulfonic acid group), comparable to Methyl Orange (pKa 3.76) .
Research Findings and Data
Table 1: Absorption Maxima and Color Profiles
| Compound | λₘₐₓ (nm) | Color in Solution | pH Sensitivity |
|---|---|---|---|
| Target Compound | ~500–510 | Orange-red | Moderate |
| Methyl Orange | 507 | Red-Yellow | High (pH 3–4.4) |
| Metanil Yellow | 440–460 | Yellow | Low |
Biological Activity
Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt, commonly referred to as an azo dye, is a compound widely utilized in various industrial applications, particularly in textiles and inks. Its structure includes an azo group (-N=N-) that is known for imparting vivid colors and has been studied for its biological activities, including potential toxicological effects and therapeutic applications.
- Molecular Formula : C13H13N3O3S
- Molecular Weight : 291.33 g/mol
- CAS Number : 55994-13-3
Biological Activity Overview
The biological activity of benzenesulfonic acid derivatives has been a subject of extensive research due to their potential health impacts and therapeutic applications. The following sections detail the compound's pharmacological effects, toxicity studies, and case studies highlighting its biological relevance.
Pharmacological Effects
1. Anticancer Activity
Research has indicated that certain azo compounds exhibit anticancer properties. For example, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. A study highlighted that derivatives of azo dyes could block the cell cycle at the G2/M phase, suggesting a mechanism through which these compounds exert their anticancer effects .
2. Anti-inflammatory Properties
Azo compounds have also been investigated for their anti-inflammatory effects. Some studies demonstrate that these compounds can reduce inflammation markers in vitro and in vivo models, indicating their potential use in treating inflammatory diseases .
3. Antimicrobial Activity
Certain azo dyes have shown antimicrobial properties against various pathogens. The presence of the sulfonic acid group enhances solubility and bioavailability, contributing to their efficacy as antimicrobial agents .
Toxicological Studies
Toxicological assessments of benzenesulfonic acid derivatives are crucial due to their widespread use. Various studies have reported on the mutagenic and carcinogenic potential of azo dyes, particularly those derived from benzidine. The U.S. EPA has classified benzidine-based dyes as substances of concern due to their association with bladder cancer .
Case Studies
The mechanisms through which benzenesulfonic acid derivatives exert their biological activities include:
- Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in cancer progression.
- Induction of Apoptosis : Many azo dyes induce apoptosis through mitochondrial pathways.
- Modulation of Inflammatory Pathways : Azo compounds can affect signaling pathways involved in inflammation, such as NF-kB.
Q & A
Basic: What are the standard synthetic routes for this azo benzenesulfonic acid derivative, and how do reaction conditions influence yield?
The synthesis typically involves diazo coupling , where 4-amino-3-methylaniline is diazotized with nitrous acid (HNO₂) under acidic conditions (0–5°C) and subsequently coupled with 3-sulfobenzoic acid derivatives. Critical parameters include:
- pH control (pH 8–10 for coupling) to optimize azo bond formation .
- Temperature maintenance (<10°C) to prevent diazonium salt decomposition.
- Stoichiometric ratios (1:1 molar ratio of diazonium salt to coupling agent) to minimize side products.
Yield improvements (70–85%) are achieved by slow addition of reactants and inert atmosphere use to reduce oxidation .
Basic: Which spectroscopic and chromatographic methods are most effective for structural confirmation?
- UV-Vis Spectroscopy : The azo (-N=N-) group absorbs at λ~450–550 nm, with shifts indicating protonation or metal complexation .
- NMR : ¹H NMR reveals aromatic protons (δ 6.8–8.2 ppm) and sulfonate group deshielding effects. ¹³C NMR confirms sulfonate attachment at C3 (δ ~125–135 ppm) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% formic acid) resolve impurities. MS/MS fragmentation validates molecular ions (m/z 291.33 for [M-H]⁻) .
Advanced: How does this compound interact with transition metal ions, and what implications does this have for catalytic applications?
The sulfonate and azo groups act as bidentate ligands , forming stable complexes with Cu²⁺, Fe³⁺, and Co²⁺. For example:
- Cu²⁺ complexation occurs at pH 5–7, yielding a 1:1 stoichiometry (confirmed by Job’s plot).
- Applications : These complexes exhibit redox activity, suggesting utility in Fenton-like degradation of organic pollutants. Stability constants (log K ~4.5–5.2) are determined via potentiometric titration .
Methodological Note : Use UV-Vis titration with incremental metal ion addition to monitor ligand-to-metal charge transfer (LMCT) bands .
Advanced: What enzymatic pathways degrade this azo compound, and how can degradation products be characterized?
- Laccase-mediated degradation : Fungal laccases (e.g., from Trametes versicolor) cleave the azo bond under aerobic conditions, producing sulfanilic acid derivatives and 4-amino-3-methylphenol.
- LC-QTOF-MS identifies intermediates (e.g., m/z 172.1 for 4-amino-3-methylphenol).
- Toxicity assessment : Vibrio fischeri bioluminescence assays confirm reduced toxicity post-degradation .
Advanced: How can solubility be optimized for biological assays without compromising stability?
- Counterion exchange : Replace Na⁺ with tetrabutylammonium ions to enhance lipid membrane permeability.
- Co-solvents : Use DMSO:water (10:90 v/v) to maintain solubility (≥5 mg/mL) while avoiding aggregation.
- pH adjustment : Solubility peaks at pH 7.4 (PBS buffer), where the sulfonate group is fully ionized .
Data Contradiction Analysis: Why do reported solubility values vary across studies?
Discrepancies arise from:
- Ionic strength differences : High salt concentrations (e.g., 0.1M NaCl) reduce solubility via the “salting-out” effect.
- Purity levels : Commercial samples (≥95% purity) show ~20% higher solubility than crude synthetic products.
- Temperature : Solubility in water increases from 1.2 g/L at 25°C to 3.8 g/L at 60°C .
Basic: What are the key structural analogs, and how do their properties differ?
Advanced: What computational methods predict its reactivity in electrophilic substitution reactions?
- DFT calculations (B3LYP/6-311+G(d,p)) model electrophilic attack at the para position to the sulfonate group (activation energy ~25 kcal/mol for nitration).
- HOMO-LUMO gaps (~4.1 eV) indicate moderate reactivity, validated by experimental nitration yields (45–50%) using HNO₃/H₂SO₄ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
